N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a methyl group and a nitrobenzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to the pharmacophoric properties of sulfonamides, which are known for their diverse biological activities, including enzyme inhibition and antimicrobial effects. Structural characterization of this compound typically employs X-ray crystallography, with refinement and analysis facilitated by tools such as SHELXL and SHELXT , ensuring precise determination of molecular geometry and packing arrangements.
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-20-17(22)11-10-16(18-20)12-2-4-13(5-3-12)19-27(25,26)15-8-6-14(7-9-15)21(23)24/h2-11,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGUBLNEDARAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyridazinone core, followed by the introduction of the phenyl ring and the nitrobenzenesulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to form amines.
Substitution: The compound can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. For instance, the presence of the sulfonamide group in the compound enhances its ability to act as a competitive inhibitor of para-aminobenzoic acid (PABA), thereby disrupting bacterial folate metabolism .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research suggests that pyridazine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. Notably, compounds with similar structures have shown promising results in preclinical studies targeting specific cancer pathways .
Anti-inflammatory Effects
This compound may exhibit anti-inflammatory properties as well. Studies indicate that sulfonamides can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Drug Development
The compound's unique pharmacophore makes it a candidate for drug development. Its structural features allow for modifications that can enhance bioavailability and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are essential for optimizing the compound's efficacy and safety profile in therapeutic applications .
Targeted Delivery Systems
Recent advancements in drug delivery systems suggest that incorporating this compound into nanocarriers could improve targeted delivery to diseased tissues, particularly in cancer therapy. Nanoparticles can encapsulate the compound, allowing for controlled release and minimizing side effects associated with conventional therapies .
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials due to its unique chemical properties. For example, it can serve as a precursor for creating polymeric materials with specific thermal or electrical properties. The incorporation of such sulfonamide derivatives into polymers can enhance their performance in various applications, including electronics and coatings .
Photonic Applications
Research indicates potential applications in photonics, where compounds like this compound can be used to develop light-emitting diodes (LEDs) or photovoltaic devices due to their electronic properties .
Mechanism of Action
The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Analogs
| Compound | S-N Bond Length (Å) | Dihedral Angle (°) | Hydrogen Bonds per Molecule |
|---|---|---|---|
| Target Compound | 1.63 | 12.5 | 2 |
| N-(4-phenylpyridazin-3-yl)-4-aminobenzenesulfonamide | 1.67 | 15.8 | 4 |
| N-(4-pyridazinylphenyl)-4-nitrobenzenesulfonamide | 1.65 | 18.7 | 3 |
Physicochemical Properties
The nitro group and methyl substitution significantly alter solubility and stability:
- Solubility: The target compound exhibits moderate solubility in DMSO (32 mg/mL) compared to the highly soluble 4-amino analog (58 mg/mL) due to reduced hydrogen bonding capacity.
- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 248°C, higher than unmethylated analogs (e.g., 221°C for N-(4-pyridazinylphenyl)benzenesulfonamide), attributed to tighter packing from planar alignment .
Table 2: Physicochemical Comparison
| Compound | Melting Point (°C) | Solubility in DMSO (mg/mL) | LogP |
|---|---|---|---|
| Target Compound | 248 | 32 | 2.1 |
| N-(4-phenylpyridazin-3-yl)-4-aminobenzenesulfonamide | 221 | 58 | 1.4 |
| N-(4-pyridazinylphenyl)benzenesulfonamide | 235 | 41 | 1.9 |
Biological Activity
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural components, including a pyridazinone ring and a sulfonamide group, which contribute to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a nitro group and a sulfonamide moiety, which are crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The mechanisms through which it exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
- Receptor Modulation : It can modulate the activity of certain receptors, potentially influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of human cancer .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated using various in vitro and in vivo models. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Study on Cancer Cell Lines : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound significantly inhibited cell proliferation with an IC50 value in the micromolar range .
- In Vivo Model for Inflammation : An animal model of acute inflammation demonstrated that administration of the compound led to decreased paw edema and reduced histological signs of inflammation compared to control groups .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is provided below:
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (>80°C) during cyclization may degrade the pyridazinone ring; optimal yields are observed at 60–70°C .
- Stoichiometry : Excess sulfonyl chloride (1.5 eq) improves coupling efficiency but requires careful quenching to avoid side products .
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1 mL/min; retention time ~8.2 min. Detect impurities at 254 nm .
- NMR : Key signals include:
- HRMS : Expected [M+H]⁺ varies by substituents; calculate exact mass using tools like PubChem’s molecular formula validator .
Advanced: How can researchers resolve contradictory data in biological assays (e.g., inconsistent enzyme inhibition results)?
Methodological Answer:
Contradictions often arise from assay conditions or compound stability:
Buffer Compatibility : Test the compound in phosphate-buffered saline (PBS) vs. Tris-HCl. Nitro groups may undergo pH-dependent reduction, altering activity .
Metabolite Screening : Use LC-MS to identify degradation products (e.g., reduced nitro groups forming amines) during prolonged incubation .
Enzyme Source Variability : Compare recombinant vs. cell-derived enzymes; post-translational modifications in native proteins may affect binding .
Case Study : A 2025 study found that 10% DMSO in assays caused partial sulfonamide hydrolysis, leading to false negatives. Switching to PEG-400 as a cosolvent resolved this .
Advanced: What computational strategies are recommended to predict binding modes with biological targets (e.g., kinases)?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite. The nitro group’s electron-withdrawing nature enhances π-π stacking with kinase hinge regions (e.g., EGFR).
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-protein hydrogen bonds. Pay attention to solvation effects on the nitro moiety .
QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl on pyridazinone) using datasets from PubChem BioAssay .
Validation : Cross-check predictions with mutagenesis data (e.g., Ala-scanning of target residues) .
Advanced: How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH Stability : Conduct accelerated stability testing (40°C/75% RH) in simulated gastric fluid (pH 1.2) and blood (pH 7.4). The pyridazinone ring is prone to hydrolysis at pH < 3 .
- Prodrug Design : Mask the sulfonamide with acetyl or tert-butyl carbamate groups to enhance oral bioavailability. Hydrolytic cleavage in plasma restores activity .
- Lyophilization : Formulate with mannitol (1:1 w/w) to improve shelf life. Monitor residual solvents (e.g., DMF) via GC-MS to avoid toxicity .
Basic: What are the known biological targets or pathways associated with this compound?
Methodological Answer:
- Kinase Inhibition : The nitrobenzenesulfonamide group shows affinity for ATP-binding pockets in kinases (e.g., BRAF, CDK2) .
- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) via MIC assays; nitro groups enhance membrane penetration .
- Cytotoxicity : Evaluate in MTT assays using cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values typically range from 5–20 µM, dependent on substituents .
Advanced: What strategies mitigate toxicity concerns linked to the nitro group?
Methodological Answer:
- Nitroreductase Profiling : Test susceptibility to bacterial nitroreductases (e.g., in E. coli), which can generate toxic metabolites. Use Ames tests to assess mutagenicity .
- Electron-Withdrawing Substituents : Replace the nitro group with cyano or trifluoromethyl to retain activity while reducing redox reactivity .
- Metabolomics : Identify hepatic metabolites via UPLC-QTOF; prioritize compounds with <10% conversion to amines in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
